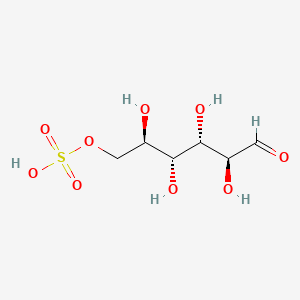

Mannose 6-sulfate

Description

BenchChem offers high-quality Mannose 6-sulfate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mannose 6-sulfate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

99217-62-6 |

|---|---|

Molecular Formula |

C6H12O9S |

Molecular Weight |

260.22 g/mol |

IUPAC Name |

[(2R,3R,4S,5S)-2,3,4,5-tetrahydroxy-6-oxohexyl] hydrogen sulfate |

InChI |

InChI=1S/C6H12O9S/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h1,3-6,8-11H,2H2,(H,12,13,14)/t3-,4-,5-,6-/m1/s1 |

InChI Key |

BCUVLMCXSDWQQC-KVTDHHQDSA-N |

SMILES |

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)OS(=O)(=O)O |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O |

Synonyms |

mannose 6-sulfate |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Structural and Functional Dichotomy of Mannose 6-Phosphate and Mannose 6-Sulfate

Introduction

In the intricate landscape of cellular trafficking and signal transduction, subtle molecular modifications can dictate profound functional outcomes. Mannose 6-phosphate (M6P) is the canonical recognition marker that targets newly synthesized acid hydrolase precursors to the lysosome, a process fundamental to cellular homeostasis.[1][2] Its structural analog, mannose 6-sulfate (M6S), bears a striking resemblance yet exhibits distinct biochemical behavior. For professionals in drug development, particularly in the realm of enzyme replacement therapies (ERTs) for lysosomal storage diseases, a granular understanding of the differences between these two moieties is paramount.[1][3] An ERT's efficacy is critically dependent on the precise M6P modification to ensure efficient uptake and delivery to the lysosome via the M6P receptor (MPR) pathway.[1] This guide dissects the structural nuances distinguishing the phosphate and sulfate groups, explores the functional consequences for receptor recognition, and provides robust, field-proven protocols for their experimental differentiation.

Part 1: The Molecular Architecture: A Tale of Two Anions

While both phosphate and sulfate groups impart a negative charge to the mannose sugar at the 6-position, their fundamental chemical properties create two distinct molecular entities. The differences in atomic composition, valency, and acidity are the primary determinants of their divergent biological roles.

The Phosphate vs. The Sulfate Group: A Comparative Analysis

The core distinction lies in the central atom of the anionic group: phosphorus versus sulfur. This single atomic substitution leads to significant differences in geometry, charge distribution, and protonation states under physiological conditions.[4]

A sulfate group is the ester of sulfuric acid, while a phosphate group is the ester of phosphoric acid. The sulfate anion's pKa is exceptionally low (~1.92), ensuring it is fully deprotonated and carries a stable single negative charge under all physiological conditions.[4] In contrast, the phosphate group, derived from a polyprotic acid, has multiple pKa values.[5][6] The second pKa is approximately 7.2, meaning that at a physiological pH of ~7.4, the phosphate monoester exists as an equilibrium mixture of singly and doubly charged species.[4][5] This dynamic charge state is a critical differentiator from the static charge of the sulfate group.

| Feature | Mannose 6-Phosphate | Mannose 6-Sulfate |

| Anionic Group | Phosphate (-PO₄) | Sulfate (-SO₄) |

| Central Atom | Phosphorus (P) | Sulfur (S) |

| Valency of Central Atom | 5 | 6 |

| Bond Type | Phosphoester | Sulfoester |

| Relevant pKa | pKa₂ ≈ 7.2[4] | pKa₂ ≈ 1.92[4] |

| Charge at pH 7.4 | Mix of -1 and -2 | -1 |

| Isobaric Mass | Yes (Nominal mass of 80 Da addition)[7][8][9] | Yes (Nominal mass of 80 Da addition)[7][8][9] |

Comparative Structural Diagram

The following diagram illustrates the structural differences, highlighting the central atom and the bonding arrangement of the respective anionic groups attached to the C6 position of mannose.

Caption: Comparative structures of M6P and M6S.

Part 2: Functional Consequences of Structural Divergence

The seemingly minor structural differences between M6P and M6S have profound implications for their recognition by cellular machinery, most notably the Mannose 6-Phosphate Receptors (MPRs).

Receptor Binding Specificity and Affinity

The cell employs two primary MPRs for lysosomal trafficking: the cation-independent MPR (CI-MPR) and the cation-dependent MPR (CD-MPR).[10] Both receptors have evolved to bind M6P with high affinity (Kd ≈ 7-8 µM).[10][11] The binding pocket accommodates the specific geometry and charge distribution of the phosphate group on the mannose ring. Four key residues within the receptor—glutamine, arginine, glutamic acid, and tyrosine—are essential for forming hydrogen bonds with the hydroxyl groups of the mannose and interacting with the phosphate moiety.[10]

The structural variance of M6S directly impacts this interaction. While the C-terminal binding domains of the CI-MPR are highly specific for M6P, the N-terminal domain exhibits some promiscuity.[11][12] However, this interaction is significantly weaker; the N-terminal domain binds M6S with an approximately 20-fold lower affinity than M6P.[11] This reduced affinity is a direct consequence of the differences in the anionic group's size, geometry, and, critically, its static single negative charge, which alters the electrostatic and hydrogen bonding interactions within the receptor's binding pocket. This difference in affinity is the functional gatekeeper that ensures the fidelity of the lysosomal targeting pathway.

The M6P-Dependent Lysosomal Trafficking Pathway

The canonical M6P pathway is a cornerstone of organelle biogenesis. The process, illustrated below, ensures that lysosomal hydrolases are correctly sorted from the secretory pathway and delivered to the lysosome.

Sources

- 1. m6ptherapeutics.com [m6ptherapeutics.com]

- 2. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]

- 3. Mannose 6-phosphate receptor targeting and its applications in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphorylation and sulfation share a common biosynthetic pathway, but extend biochemical and evolutionary diversity of biological macromolecules in distinct ways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. researchgate.net [researchgate.net]

- 7. A novel mass spectrometric method to distinguish isobaric monosaccharides that are phosphorylated or sulfated using ion-pairing reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Distinguishing phosphorylation and sulfation in carbohydrates and glycoproteins using ion-pairing and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]

- 11. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Technical Guide: Binding Affinity and Specificity of Mannose 6-Sulfate to the Mannose Receptor (CD206)

This is an in-depth technical guide on the binding affinity of Mannose 6-Sulfate (Man-6-S) to the Mannose Receptor (CD206), structured for researchers and drug development professionals.

Executive Summary

Core Finding: Mannose 6-sulfate (Man-6-S) is not a high-affinity ligand for the Macrophage Mannose Receptor (CD206/MRC1). While CD206 possesses a Cysteine-Rich (CR) domain capable of binding specific sulfated sugars, its structural pocket is optimized for 4-SO₄-GalNAc and 3-SO₄-Galactose , not sulfated mannose.

Distinction: Man-6-S is a high-affinity ligand for the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR/IGF2R) . Confusion often arises because both receptors bind "mannose analogs," but their specificities are orthogonal. For drug delivery applications targeting macrophages via CD206, Man-6-S is an ineffective targeting moiety; Mannose (targeting the CTLD) or 4-SO₄-GalNAc (targeting the CR domain) are the correct ligands.

Structural Biology of the Interaction

To understand the lack of affinity, one must analyze the domain architecture of CD206 and its specific ligand requirements.

Domain Architecture and Ligand Specificity

The Mannose Receptor (CD206) is a C-type lectin with two distinct carbohydrate-binding regions.

-

Cysteine-Rich (CR) Domain (N-Terminal):

-

Fold:

-trefoil (R-type lectin). -

Specificity: Binds sulfated sugars.

-

Critical Requirement: Recognizes axial sulfates at the C4 position (GalNAc/Gal profile).

-

Primary Ligands: Lutropin (bearing 4-SO₄-GalNAc), Sulfated Lewis antigens (3-SO₄-Gal).

-

-

C-Type Lectin Domains (CTLDs):

The "Sulfate Mismatch" Mechanism

Mannose 6-sulfate fails to bind CD206 effectively due to stereochemical incompatibility:

-

CR Domain Mismatch: The CR domain binding pocket is shaped to accommodate the axial C4 sulfate of GalNAc. Mannose has an equatorial C4 hydroxyl.[4][7] Furthermore, the sulfate on Man-6-S is on the exocyclic C6 carbon, which does not align with the CR domain's coordination residues (Tyr-929, Trp-934 in homologous structures).

-

CTLD Mismatch: The CTLD binds mannose via coordination of the C3 and C4 hydroxyls to a Ca²⁺ ion. While sulfation at C6 is theoretically distal to the Ca²⁺ site, the electrostatic repulsion and steric bulk of the sulfate group often disrupt the precise geometry required for the low-affinity (mM) interaction typical of monovalent mannose.

Figure 1: Ligand Specificity Map.[8] Man-6-S specifically targets CI-MPR, whereas CD206 requires distinct sulfated (GalNAc) or non-sulfated (Mannose) ligands.

Quantitative Affinity Analysis

The following table summarizes the binding constants (

| Receptor | Domain | Ligand | Interaction Type | |

| CD206 | Cysteine-Rich (CR) | 4-SO₄-GalNAc | 10 - 200 µM | Electrostatic (pH independent) |

| CD206 | CTLD (4-7) | Mannose | ~15 mM (Monovalent)~20 nM (Multivalent) | Ca²⁺ Coordination |

| CD206 | CR Domain | Mannose 6-Sulfate | > 5 mM (Negligible) | Non-binding |

| CI-MPR | Domains 1-3 | Mannose 6-Sulfate | ~ 10 - 100 µM | Ionic/H-bond |

| CI-MPR | Domains 3, 9 | Mannose 6-Phosphate | ~ 7 µM | Ionic/H-bond |

Key Insight: The "Sulfate Switch."[2] Research indicates that sulfation of galactose (3-SO₄-Gal) allows binding to the CD206 CR domain, but sulfation of mannose does not confer CR domain binding and may abolish CTLD binding.

Experimental Methodologies

To verify these affinities in a drug development context, the following self-validating protocols are recommended.

Surface Plasmon Resonance (SPR) Protocol

Objective: Determine

Reagents:

-

Ligand (Immobilized): Recombinant Human CD206 (Full length or CR-Fc fusion).

-

Analyte (Flowing): Man-6-S, 4-SO₄-GalNAc, Mannose (Control).

-

Chip: CM5 (Carboxymethylated Dextran).

Workflow:

-

Immobilization: Amine couple CD206 to Fc2 (Target) and BSA/IgG to Fc1 (Reference) to ~3000 RU.

-

Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4). Crucial: Include 5 mM CaCl₂ if testing CTLD binding; exclude for CR domain specificity.

-

Injection: Inject analytes in a concentration series (e.g., 0, 10, 50, 100, 500, 1000 µM).

-

Regeneration:

-

For CTLD: 10 mM EDTA (chelates Ca²⁺).

-

For CR: High salt (1M NaCl) or low pH (Glycine pH 2.5).

-

-

Analysis: Fit to 1:1 Langmuir binding model.

-

Expectation: 4-SO₄-GalNAc yields dose-dependent curves. Man-6-S yields flat-line (no binding).

-

Glycan Microarray Screening

Objective: High-throughput specificity profiling.

-

Array: Print Man-6-S, Man-6-P, 4-SO₄-GalNAc, and branched Mannans on NHS-activated glass slides.

-

Probe: Fluorescently labeled CD206-Fc chimera.

-

Incubation: Incubate probe (20 µg/mL) in binding buffer (with and without Ca²⁺).

-

Detection: Scan at 532/635 nm.

-

Validation:

-

Positive Control: 4-SO₄-GalNAc spots (CR binding) or Mannan spots (CTLD binding).

-

Negative Result: Man-6-S spots should show fluorescence intensity < 5% of Positive Control.

-

Figure 2: SPR Workflow for Specificity Validation.

Implications for Drug Development

Targeting Macrophages (CD206)

If the goal is to target M2 macrophages or dendritic cells via CD206:

-

Do NOT use Man-6-S: It will likely target the CI-MPR (ubiquitous on many cells) or be cleared renally without specific uptake.

-

Use:

-

Branched Trimannoside: (Manα1,3(Manα1,6)Man) for CTLD targeting.

-

Sulfated GalNAc mimetics: For CR domain targeting (higher specificity for lymphatic clearance).

-

Lysosomal Targeting

If the goal is enzyme replacement therapy (ERT) trafficking to lysosomes:

-

Use Man-6-S or Man-6-P: These target CI-MPR, which cycles between the TGN, plasma membrane, and endosomes, effectively delivering cargo to the lysosome.

References

-

Fiete, D., et al. (1991). "A hepatic reticuloendothelial cell receptor specific for SO4-4GalNAc beta 1,4GlcNAc beta 1,2Man alpha that mediates rapid clearance of lutropin."[5] Cell, 67(6), 1103-1110. Link

-

Leteux, C., et al. (2000). "The Cysteine-Rich Domain of the Macrophage Mannose Receptor Is a Multispecific Lectin That Recognizes Chondroitin Sulfates A and B and Sulfated Oligosaccharides of Blood Group Lewis a and Lewis x Types." Journal of Experimental Medicine, 191(7), 1117–1126. Link

-

Liu, Y., et al. (2001). "The molecular mechanism of sulfated carbohydrate recognition by the cysteine-rich domain of mannose receptor." Journal of Molecular Biology, 305(3), 481-489. Link

-

Martinez-Pomares, L. (2012). "The Mannose Receptor." Journal of Leukocyte Biology, 92(6), 1177-1186. Link

-

Distler, J. J., et al. (1991). "The binding specificity of the cation-independent mannose 6-phosphate receptor." Journal of Biological Chemistry, 266, 21687-21692. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. N-glycosylation of mannose receptor (CD206) regulates glycan binding by C-type lectin domains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mannose Receptor Ligands and the Macrophage Glycome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sulfation at Glycopolymer Side Chains Switches Activity at the Macrophage Mannose Receptor (CD206) In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural analysis of carbohydrate binding by the macrophage mannose receptor CD206 (Journal Article) | OSTI.GOV [osti.gov]

- 8. pubs.acs.org [pubs.acs.org]

Immunological Properties and Therapeutic Targeting of Mannose 6-Sulfate Antigens

Topic: Immunological Properties of Mannose 6-Sulfate Containing Antigens Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to CD206-Targeted Delivery and Immune Modulation

Executive Summary: The Sulfated Glycan Advantage

In the landscape of glyco-immunology, Mannose 6-Sulfate (Man-6-S) represents a high-precision targeting moiety distinct from its non-sulfated counterpart (Mannose) and its phosphorylated analog (Mannose 6-Phosphate, M6P). While M6P is the canonical signal for lysosomal trafficking via the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR), Man-6-S exploits a different gateway: the Cysteine-Rich Domain (CRD) of the Mannose Receptor (CD206/MRC1) .

This guide details the immunological utility of Man-6-S antigens. Unlike simple mannosylation, which targets the C-type Lectin Domains (CTLDs) of CD206 (often saturated by endogenous glycoproteins), sulfation targets the unencumbered CRD. This distinct mechanism facilitates rapid endocytosis, enhanced antigen cross-presentation to CD8+ T cells, and modulation of dendritic cell (DC) phenotypes, making Man-6-S conjugates a superior choice for next-generation vaccines and targeted immunotherapies.

Molecular Mechanisms of Recognition

The Receptor Landscape: CD206 vs. CI-MPR

To design effective antigens, one must distinguish between the two primary receptors capable of binding modified mannose residues.

| Feature | Mannose Receptor (CD206) | CI-MPR (IGF2R) |

| Primary Ligand | Sulfated sugars (GalNAc-4-SO4, Man-6-S ) | Mannose 6-Phosphate (M6P) |

| Binding Domain | Cysteine-Rich Domain (CRD) (N-terminal) | Domains 3, 5, 9, 15 (P-type Lectin) |

| Cellular Expression | M2 Macrophages, Dendritic Cells (DCs), Endothelial Cells | Ubiquitous (Golgi-to-Lysosome trafficking) |

| Primary Function | Antigen Uptake, Clearance, Cross-Presentation | Lysosomal Enzyme Sorting, Degradation |

| Immunological Outcome | High (Antigen Presentation) | Low (Lysosomal "Sink") |

Expert Insight: Drug developers often conflate M6P and Man-6-S. Using M6P risks diverting your antigen into the "lysosomal sink" via CI-MPR, leading to rapid degradation without effective presentation. Man-6-S specifically targets the CD206 CRD, favoring endosomal routing that supports cross-presentation.

The CD206 Cysteine-Rich Domain (CRD)

The CD206 CRD is unique among C-type lectins. It does not require calcium for binding and specifically recognizes sulfated moieties. While its natural ligands include Lutropin (bearing sulfated GalNAc), synthetic Man-6-S glycoconjugates bind this domain with high affinity (

Pathway Visualization

The following diagram illustrates the differential trafficking of Man-6-S versus Man-6-P and simple Mannose.

Caption: Differential receptor engagement and intracellular routing. Man-6-S targets the CD206 CRD, favoring cross-presentation pathways over the direct lysosomal degradation typical of CI-MPR trafficking.

Synthesis of Man-6-S Antigens[2][3][4]

Creating high-quality Man-6-S antigens requires precise regioselective sulfation. Random sulfation can destroy the pyranose ring integrity or create heterogeneous mixtures that fail regulatory scrutiny.

Chemoenzymatic & Chemical Protocol

Objective: Synthesize a Man-6-S hapten and conjugate it to a protein carrier (e.g., OVA or a specific neoantigen).

Step 1: Synthesis of the Man-6-S Building Block

-

Starting Material: Methyl

-D-mannopyranoside. -

Protection: Selectively protect positions 2, 3, and 4. A common strategy is using an orthosteric protecting group or creating a 2,3:4,6-di-O-isopropylidene intermediate, then selectively hydrolyzing the 4,6-acetal.

-

Sulfation: React the exposed C-6 hydroxyl with Sulfur trioxide-pyridine complex (SO3·Py) or Chlorosulfonic acid in DMF.

-

Critical Control: Monitor pH; acidic conditions can lead to desulfation or migration.

-

-

Deprotection: Remove protecting groups (e.g., acidic hydrolysis for acetals) to yield Mannose 6-sulfate.

-

Activation: Functionalize the anomeric carbon with a linker (e.g., allyl or azide) to facilitate conjugation.

Step 2: Conjugation to Protein

-

Linker Strategy: Use a heterobifunctional linker (e.g., SMCC or PEG-NHS) to attach the sugar to Lysine residues on the protein.

-

Click Chemistry (Preferred): If using an azido-Man-6-S, react with an alkyne-functionalized protein via CuAAC. This prevents side reactions with the sulfate group.

Synthesis Workflow Diagram

Caption: Step-wise chemical synthesis for generating defined Man-6-S glycoconjugates.

Analytical Characterization & Quality Control

Trustworthiness in your data relies on proving the location and stability of the sulfate group.

| Method | Purpose | Acceptance Criteria |

| High-Res Mass Spectrometry (HRMS) | Confirm molecular weight and sulfation state. | Mass shift of +80 Da per sulfate group. |

| 1H / 13C NMR | Verify regioselectivity (C-6 position). | Downfield shift of H-6 protons compared to non-sulfated mannose. |

| Zeta Potential | Measure surface charge of the conjugate. | Significant negative shift (e.g., -15mV to -30mV) vs. native protein. |

| Lectin Binding Assay | Functional validation. | Strong binding to recombinant CD206-CRD; No binding to ConA (ConA requires free OH at C-3/4/6). |

Protocol: CD206-CRD Binding Assay (Self-Validating)

-

Coat: Immobilize Recombinant Human CD206 (Cys-Rich Domain) on an ELISA plate (2 µg/mL).

-

Block: 1% BSA in PBS (avoid milk; phosphoproteins in milk can interfere if checking M6P cross-reactivity).

-

Add Analyte: Add serial dilutions of your Man-6-S Antigen.

-

Control A: Non-sulfated Mannose Antigen (Negative Control).

-

Control B: GalNAc-4-SO4 (Positive Control/Competitor).

-

-

Detect: Use anti-antigen antibody (HRP-conjugated).

-

Validation: The assay is valid ONLY if Man-6-S antigen shows dose-dependent binding while Non-sulfated antigen shows negligible binding.

Immunological Applications[5][6]

Enhanced Cross-Presentation

Man-6-S antigens internalized via CD206 are routed to early endosomes (EE). The mildly acidic environment of the EE (pH 6.0-6.5) allows ligand release, but unlike M6P-mediated transport which goes deep into lysosomes, CD206 recycling promotes retention of the antigen in compartments accessible to the MHC-I loading machinery (TAP/Sec61 pathways).

-

Result: 10-100 fold increase in CD8+ T-cell activation compared to soluble antigen.

Tolerance vs. Immunity

-

Steady State: Uptake of Man-6-S antigens by immature DCs without adjuvants often leads to tolerance (anergy). This is useful for allergy desensitization therapies.

-

Activated State: Co-administration with TLR agonists (e.g., CpG, Poly I:C) converts the signal to a potent pro-inflammatory response (Th1/CTL).

References

-

Fiete, D. J., Beranek, M. C., & Baenziger, J. U. (1998). A cysteine-rich domain of the "mannose" receptor mediates GalNAc-4-SO4 binding. Proceedings of the National Academy of Sciences, 95(5), 2089–2093. Link

-

Leteux, C., et al. (2000). The Cysteine-Rich Domain of the Macrophage Mannose Receptor Is a Multispecific Lectin. Journal of Experimental Medicine, 191(7), 1117–1126.[1] Link

-

Martinez-Pomares, L. (2012). The Mannose Receptor. Journal of Leukocyte Biology, 92(6), 1177–1186. Link

-

Gazzi, T., et al. (2016). Chemoenzymatic Synthesis and Receptor Binding of Mannose-6-Phosphate (M6P)-Containing Glycoprotein Ligands.[2][3][4][5][6] Journal of the American Chemical Society, 138(43), 14202–14205. Link

-

Becer, C. R. (2022). Sulfation at Glycopolymer Side Chains Switches Activity at the Macrophage Mannose Receptor (CD206).[7] Journal of the American Chemical Society, 144(50), 22976–22984. Link

Sources

- 1. The cysteine-rich domain of the macrophage mannose receptor is a multispecific lectin that recognizes chondroitin sulfates A and B and sulfated oligosaccharides of blood group Lewis(a) and Lewis(x) types in addition to the sulfated N-glycans of lutropin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. figshare.com [figshare.com]

- 3. Chemoenzymatic Synthesis and Receptor Binding of Mannose-6-Phosphate (M6P)-Containing Glycoprotein Ligands Reveal Unusual Structural Requirements for M6P Receptor Recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mannose 6-phosphate - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction Mechanisms of Mannose-6-Phosphate with C-type Lectins

Abstract

This technical guide provides a comprehensive examination of the molecular interactions between Mannose-6-Phosphate (M6P) bearing glycoproteins and C-type Lectin Receptors (CLRs). Traditionally, M6P is recognized as the canonical signal for trafficking acid hydrolases to the lysosome via M6P-receptors (MPRs). However, the complex glycosylation of these enzymes, often featuring high-mannose structures in addition to the M6P moiety, presents a potential for interaction with CLRs, a diverse family of pattern recognition receptors crucial to immune surveillance. This guide delves into the structural basis of these interactions, the methodologies for their characterization, and the consequential signaling pathways. We will explore the nuanced interplay between the canonical MPR pathway and potential CLR-mediated recognition, which holds significant implications for immunology and the development of therapeutics such as enzyme replacement therapies.

Chapter 1: Foundational Concepts: The Molecular Participants

A thorough understanding of M6P-CLR interactions requires a detailed appreciation of the individual components. This chapter will introduce the biosynthesis and canonical function of the M6P pathway and provide an overview of the structure and immunological roles of C-type lectins.

1.1 The Mannose-6-Phosphate (M6P) Pathway: A Tale of Lysosomal Targeting

The M6P pathway is a critical cellular mechanism for the transport of approximately 60 different newly synthesized soluble acid hydrolases to the lysosome.[1][2] This process is initiated in the cis-Golgi apparatus by a two-step enzymatic reaction that adds the M6P recognition marker to N-linked oligosaccharides on these hydrolases.[1][3]

-

GlcNAc-1-phosphotransferase first transfers N-acetylglucosamine-1-phosphate to the C-6 hydroxyl group of one or more mannose residues.[2]

-

A second enzyme, an uncovering enzyme , removes the terminal GlcNAc, exposing the M6P monoester.[2]

This M6P tag is then recognized with high affinity by two P-type lectins: the cation-independent M6P receptor (CI-MPR) and the cation-dependent M6P receptor (CD-MPR).[1][2][4] These receptors capture the M6P-bearing enzymes in the trans-Golgi network and shuttle them to the endosomal-lysosomal system.[3] This targeted delivery is essential for cellular homeostasis, and its dysfunction is the basis for several lysosomal storage diseases.[3] Importantly, recombinant lysosomal enzymes used in enzyme replacement therapies (ERT) rely on this M6P-mediated uptake for cellular entry and delivery to the lysosome.[5][6]

1.2 C-type Lectin Receptors (CLRs): Guardians of Immunity

C-type lectins are a superfamily of Ca²⁺-dependent carbohydrate-binding proteins characterized by a conserved structural fold in their carbohydrate-recognition domains (CRDs).[7][8] These receptors are expressed on various immune cells, particularly myeloid cells like dendritic cells (DCs) and macrophages, where they function as pattern recognition receptors (PRRs).[9][10][11]

CLRs recognize a wide array of carbohydrate structures on the surfaces of bacteria, fungi, viruses, and parasites, as well as endogenous glycoproteins.[9][10][12] This recognition is pivotal for pathogen uptake, antigen presentation, and the orchestration of tailored immune responses.[10][12][13]

Key mannose-binding CLRs relevant to this guide include:

-

Dendritic Cell-Specific ICAM-3-Grabbing Non-integrin (DC-SIGN/CD209): A type II transmembrane protein on DCs that recognizes high-mannose N-glycans on various pathogens, including HIV.[14][15]

-

The Macrophage Mannose Receptor (MR/CD206): A type I transmembrane protein with eight CRDs, primarily found on macrophages and immature DCs.[7][16][17] It plays a role in clearing glycoproteins from circulation and in antigen presentation.[17][18]

-

Langerin (CD207): Expressed by Langerhans cells in the epidermis, it is involved in the recognition of pathogens in the skin.

The binding of ligands to these CLRs can trigger intracellular signaling cascades, leading to phagocytosis, cytokine production, and modulation of the adaptive immune response.[9][10][19]

Chapter 2: The M6P-CLR Interface: A Crossroads of Recognition

While the M6P-MPR interaction is well-defined, the potential for M6P-bearing glycoproteins to engage with CLRs is a more complex and nuanced area of study. This interaction is not typically based on direct, high-affinity recognition of the M6P moiety itself by the CLR. Instead, it is largely predicated on the recognition of other carbohydrate structures present on the same glycoprotein.

2.1 Direct vs. Indirect Recognition: Deconstructing the Interaction

The primary binding specificity of mannose-recognizing CLRs like DC-SIGN and the Mannose Receptor is for terminal, non-phosphorylated mannose, fucose, and N-acetylglucosamine residues.[14][17][20][21] The binding mechanism involves the coordination of vicinal hydroxyl groups (specifically the 3-OH and 4-OH groups of mannose) with a calcium ion in the CRD, stabilized by a network of hydrogen bonds.[8][14] The presence of a bulky, negatively charged phosphate group at the C-6 position of mannose would sterically and electrostatically hinder this canonical binding mode.

Therefore, the interaction between M6P-bearing glycoproteins and CLRs is primarily indirect . Lysosomal enzymes and other M6P-modified proteins are often decorated with high-mannose N-glycans, which contain multiple terminal mannose residues that are not phosphorylated.[22][23] These non-phosphorylated mannosyl residues serve as the actual ligands for CLRs like the Mannose Receptor and DC-SIGN.[16][24]

This creates a scenario where a single glycoprotein can be recognized by two distinct receptor systems:

-

MPRs: Bind with high affinity and specificity to the M6P moiety.

-

CLRs: Bind with lower affinity but higher avidity (due to the multivalent presentation of mannose) to the terminal mannose structures.[14]

This dual-recognition potential is critical in the context of enzyme replacement therapy. Recombinant lysosomal enzymes often contain both M6P and terminal mannose residues.[22] This can lead to rapid clearance of the infused enzyme by the Mannose Receptor on macrophages and liver sinusoidal endothelial cells, potentially reducing the amount of enzyme available for uptake by MPR-expressing target tissues.[22]

2.2 Key CLRs and Their Role in Recognizing M6P-Associated Glycans

-

The Mannose Receptor (MR/CD206): This receptor is a major player in the clearance of mannosylated glycoproteins.[17][22] Studies using MR-deficient mice have shown that eliminating the MR slows the plasma clearance of infused lysosomal enzymes, thereby enhancing their delivery to MPR-containing tissues.[22] This highlights the significant role of the MR in recognizing the high-mannose glycans that coexist with M6P on these therapeutic proteins.

-

DC-SIGN (CD209): DC-SIGN is known to bind tightly to high-mannose N-linked oligosaccharides found on viral glycoproteins and other pathogens.[15][24] While direct binding to M6P is not its primary function, it can efficiently recognize the mannose branches of the same glycans that may carry an M6P tag. This interaction is crucial for antigen uptake and the initiation of an immune response by dendritic cells.[14][15]

Chapter 3: Methodologies for Characterizing M6P-CLR Interactions

Investigating the nuanced interactions between glycoproteins and lectins requires a suite of biophysical and cell-based techniques. Each method provides a unique layer of information, from binding kinetics to cellular consequences.

3.1 Biochemical Assay: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technique for real-time analysis of biomolecular interactions.[25] It measures changes in the refractive index at the surface of a sensor chip as an analyte in solution binds to a ligand immobilized on the chip.[26]

Causality Behind Experimental Choices:

-

Immobilization Strategy: To study a CLR's binding to a glycoprotein, the CLR is typically immobilized on the sensor chip via amine coupling.[27] This orientation presents the CRD to the flowing analyte (the glycoprotein). Controlling the orientation is critical to ensure the binding site remains accessible.[28]

-

Analyte & Concentration: The glycoprotein (e.g., an M6P-bearing lysosomal enzyme) is injected at various concentrations.[25] A concentration series is essential for accurately determining kinetic parameters.

-

Buffer Conditions: The running buffer must contain calcium (e.g., HBS-P+ with CaCl₂) as it is an absolute requirement for C-type lectin binding activity.[7][10]

Step-by-Step Protocol for SPR Analysis:

-

Chip Preparation: Activate a CM5 sensor chip (carboxymethylated dextran) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: Inject the purified C-type lectin (e.g., recombinant DC-SIGN) in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to promote pre-concentration. Aim for an immobilization level of 2000-5000 Response Units (RU).

-

Blocking: Deactivate any remaining active esters on the surface by injecting ethanolamine-HCl.

-

Binding Analysis:

-

Equilibrate the chip with running buffer (e.g., HBS-P+ with 1 mM CaCl₂).

-

Inject a series of dilutions of the M6P-bearing glycoprotein (analyte) over the CLR-immobilized surface and a reference flow cell (without CLR). Typical concentrations might range from low nM to high µM, depending on the expected affinity.

-

Allow for an association phase followed by a dissociation phase where only running buffer flows over the chip.

-

-

Regeneration: Inject a pulse of a low pH solution (e.g., 10 mM glycine-HCl, pH 2.5) or a chelating agent (e.g., EDTA) to remove the bound analyte and prepare the surface for the next cycle.[27]

-

Data Analysis: Subtract the reference channel sensorgram from the active channel. Fit the resulting data to a kinetic model (e.g., 1:1 Langmuir binding) using evaluation software to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[25]

Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.

3.2 High-Throughput Screening: Glycan Array Analysis

Glycan arrays are powerful tools for defining the binding specificity of a lectin.[29][30] They consist of hundreds of different oligosaccharide structures immobilized on a slide. A fluorescently labeled lectin is incubated on the array, and the resulting fluorescence intensity at each spot reveals the lectin's preferred ligands.[30][31]

Step-by-Step Protocol for Glycan Array Analysis:

-

Lectin Labeling: Label the purified C-type lectin with a fluorescent dye (e.g., Cy3 or Alexa Fluor 488) according to the manufacturer's protocol. Remove excess, unconjugated dye using a size-exclusion column.

-

Array Blocking: Block the glycan array slide to prevent non-specific binding.

-

Incubation: Incubate the fluorescently labeled CLR on the array in a calcium-containing binding buffer for 1 hour in a humidified chamber.

-

Washing: Wash the slide extensively to remove unbound lectin.

-

Scanning: Scan the slide using a microarray scanner at the appropriate wavelength.

-

Data Analysis: Quantify the fluorescence intensity for each glycan spot. Use specialized software to compare the signals of glycans that contain a specific motif (e.g., terminal mannose) to those that do not, generating a specificity profile for the lectin.[29]

This method would be instrumental in confirming that a specific CLR binds to high-mannose structures commonly found on M6P-glycoproteins, while showing little to no binding to M6P itself or to other irrelevant glycans.

Chapter 4: Signaling and Functional Consequences

The engagement of CLRs by glycoproteins does more than just mediate adhesion or uptake; it initiates intracellular signaling cascades that shape the immune response.[10][11][13]

4.1 Downstream Signaling Pathways

Unlike many other receptor families, CLRs utilize a diverse set of signaling mechanisms. Some, like Dectin-1, contain cytoplasmic signaling motifs (ITAMs or ITIMs) themselves.[19] Others, like DC-SIGN, lack intrinsic signaling domains and rely on associating with other molecules and activating downstream kinases.[9][32]

Engagement of DC-SIGN by mannosylated ligands, such as those found on pathogens or M6P-bearing enzymes, can activate the Ser/Thr protein kinase Raf-1.[14][33] This activation can modulate other signaling pathways, particularly those initiated by Toll-like receptors (TLRs).[33] For instance, DC-SIGN signaling can lead to the phosphorylation and acetylation of the p65 subunit of NF-κB, which prolongs its nuclear activity and enhances the transcription of specific genes, notably the anti-inflammatory cytokine IL-10.[14][33] This modulation is pathogen-dependent and allows dendritic cells to tailor the immune response.[14][33]

Caption: DC-SIGN signaling cascade upon ligand binding.

4.2 Implications for Drug Development and Immunology

Understanding the interplay between MPR and CLR recognition of glycoproteins has profound implications:

-

Enzyme Replacement Therapy (ERT): As discussed, the high-mannose glycans on recombinant enzymes can lead to their rapid clearance by the Mannose Receptor, reducing therapeutic efficacy.[22] Strategies to optimize ERTs could involve modifying the glycan structures to reduce MR binding while maximizing M6P content for targeted delivery to MPR-expressing cells.[34]

-

Vaccine Development: Targeting antigens to CLRs on dendritic cells is a promising strategy for enhancing vaccine immunogenicity. By creating glycoprotein-based vaccines that are recognized by receptors like DC-SIGN, it's possible to promote efficient antigen uptake, processing, and presentation, leading to a more robust T-cell response.[10]

-

Anti-inflammatory Therapeutics: The ability of DC-SIGN signaling to induce IL-10 production suggests that specific mannosylated ligands could be developed as anti-inflammatory agents, skewing the immune response towards tolerance.[14][33]

Chapter 5: Conclusion and Future Directions

The interaction between Mannose-6-Phosphate-bearing molecules and C-type lectins is not a simple, direct binding event. It is a sophisticated interplay governed by the overall glycan profile of the protein . While M6P directs molecules to the lysosome via the high-affinity MPR system, the co-existing high-mannose structures on these same molecules make them potent ligands for C-type lectins like the Mannose Receptor and DC-SIGN.

This dual recognition has significant functional consequences, influencing the pharmacokinetics of enzyme replacement therapies and shaping immune responses through CLR-mediated signaling. Future research should focus on:

-

High-resolution structural studies of full-length M6P-bearing glycoproteins in complex with CLRs to better understand the spatial arrangement of this dual recognition.

-

Glyco-engineering of therapeutic proteins to precisely control the balance of M6P and terminal mannose residues to optimize biodistribution and efficacy.

-

Developing selective CLR agonists and antagonists based on mannosylated scaffolds to specifically modulate immune responses for vaccines or autoimmune therapies.

By continuing to unravel the complexities of this molecular crossroads, researchers and drug developers can better harness these fundamental biological pathways for therapeutic benefit.

References

-

Cummings, R. D., & McEver, R. P. (2022). C-type Lectins. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. Available at: [Link]

-

Geijtenbeek, T. B., & Gringhuis, S. I. (2009). Signalling through C-type lectin receptors: shaping immune responses. Nature Reviews Immunology, 9(7), 465–479. Available at: [Link]

-

Feinberg, H., et al. (2022). FIGURE 34.1. [Structure of C-type lectins (CTLs)...]. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. Available at: [Link]

-

Svajger, U., et al. (2010). Structure and function of C-type lectin receptor DC-SIGN. Glycopedia. Available at: [Link]

-

Tateno, H., & Hirabayashi, J. (2021). Binding assay of lectins and glycoproteins by surface plasmon resonance. STAR Protocols, 2(4), 100958. Available at: [Link]

-

Del Fresno, C., et al. (2018). C-Type Lectin-Like Receptors: Head or Tail in Cell Death Immunity. Frontiers in Immunology, 9, 764. Available at: [Link]

-

Dodge, J. C., et al. (2004). Mannose 6-phosphate receptor-mediated uptake is defective in acid sphingomyelinase-deficient macrophages: implications for Niemann-Pick disease enzyme replacement therapy. The Journal of biological chemistry, 279(2), 1533–1540. Available at: [Link]

-

Sancho, D., & Reis e Sousa, C. (2012). Signaling by myeloid C-type lectin receptors in immunity and homeostasis. Annual review of immunology, 30, 491–529. Available at: [Link]

-

ResearchGate. (n.d.). Structure of members of the C-type lectin (DC-SIGN, MR, Dectin1, and MGL). Retrieved from [Link]

-

Geijtenbeek, T. B., & Gringhuis, S. I. (2009). Signalling through C-type lectin receptors: Shaping immune responses. ResearchGate. Available at: [Link]

-

Drickamer, K. (1997). C-Type Lectins. In Essentials of Glycobiology (1st ed.). Cold Spring Harbor Laboratory Press. Available at: [Link]

-

Švajger, U., et al. (2010). C-type lectin DC-SIGN: An adhesion, signalling and antigen-uptake molecule that guides dendritic cells in immunity. Immunology letters, 128(1), 35–40. Available at: [Link]

-

Caparrós, E., et al. (2006). DC-SIGN ligation on dendritic cells results in ERK and PI3K activation and modulates cytokine production. Blood, 107(10), 3950–3958. Available at: [Link]

-

Sly, W. S., et al. (2006). Enzyme therapy in mannose receptor-null mucopolysaccharidosis VII mice defines roles for the mannose 6-phosphate and mannose receptors. Proceedings of the National Academy of Sciences of the United States of America, 103(41), 15162–15167. Available at: [Link]

-

Cummings, R. D., et al. (2022). C-Type Lectins. In Essentials of Glycobiology (4th ed.). Cold Spring Harbor Laboratory Press. Available at: [Link]

-

Du, H., et al. (2005). The Role of Mannosylated Enzyme and the Mannose Receptor in Enzyme Replacement Therapy. American journal of human genetics, 77(6), 1061–1074. Available at: [Link]

-

Day, A. J., et al. (2014). Determining lectin specificity from glycan array data using motif segregation and GlycoSearch software. Methods in molecular biology (Clifton, N.J.), 1200, 319–331. Available at: [Link]

-

Wikipedia. (n.d.). Mannose receptor. Retrieved from [Link]

-

Glycopedia. (n.d.). On Surface Assays: Surface Plasmon Resonance. Retrieved from [Link]

-

Ghosh, P., Dahms, N. M., & Kornfeld, S. (2003). Carbohydrate Recognition by the Mannose 6-phosphate Receptors. Glycobiology, 13(5), 71R–82R. Available at: [Link]

-

Koubková, L., et al. (2009). Surface plasmon resonance for real-time study of lectin–carbohydrate interactions for the differentiation and identification of glycoproteins. ResearchGate. Available at: [Link]

-

Liu, Z. Q., et al. (2016). DC-SIGN promotes allergen uptake and activation of dendritic cells in patients with atopic dermatitis. Allergy, 71(11), 1581–1591. Available at: [Link]

-

van Liempt, E., et al. (2006). Specificity of DC-SIGN for mannose- and fucose-containing glycans. FEBS letters, 580(26), 6123–6131. Available at: [Link]

-

Wang, W., et al. (2017). Glycan profiling of proteins using lectin binding by Surface Plasmon Resonance. Analytical biochemistry, 538, 59–67. Available at: [Link]

-

Dahms, N. M., & Hancock, M. K. (2002). Strategies for carbohydrate recognition by the mannose 6-phosphate receptors. Glycobiology, 12(10), 91R–100R. Available at: [Link]

-

Feinberg, H., et al. (2001). Binding-site geometry and flexibility in DC-SIGN demonstrated with surface force measurements. Proceedings of the National Academy of Sciences of the United States of America, 98(20), 11285–11290. Available at: [Link]

-

Kuno, A., & Hirabayashi, J. (2021). Glycan profiling by lectin microarray. In Glycoscience Protocols (pp. 141-152). Springer US. Available at: [Link]

-

Taylor & Francis. (n.d.). Mannose 6-phosphate – Knowledge and References. Retrieved from [Link]

-

Biacore. (n.d.). Surface plasmon resonance. Retrieved from [Link]

-

van Liempt, E., et al. (2006). Specificity of DC-SIGN for mannose- and fucose-containing glycans. ResearchGate. Available at: [Link]

-

M6P Therapeutics. (n.d.). Our Science. Retrieved from [Link]

-

Feinberg, H., et al. (2005). MULTIPLE MODES OF BINDING ENHANCE THE AFFINITY OF DC-SIGN FOR HIGH-MANNOSE N-LINKED GLYCANS FOUND ON VIRAL GLYCOPROTEINS. The Journal of biological chemistry, 280(14), 1327–1335. Available at: [Link]

-

Fujikado, N., & Nishida, Y. (2023). Classification of C-Type Lectins and Recognition of Pathogens. International journal of molecular sciences, 24(6), 5510. Available at: [Link]

-

Mahal Lab. (n.d.). Lectin Microarrays. Retrieved from [Link]

-

Oxford Academic. (n.d.). Signaling Cascade through DC-ASGPR Induces Transcriptionally Active CREB for IL-10 Induction and Immune Regulation. The Journal of Immunology. Retrieved from [Link]

-

Asparia Glycomics. (n.d.). Lectin Microarray. Retrieved from [Link]

-

Wikipedia. (n.d.). C-type lectin. Retrieved from [Link]

-

Ivoncs, B., et al. (2018). The Macrophage Mannose Receptor Regulate Mannan-Induced Psoriasis, Psoriatic Arthritis, and Rheumatoid Arthritis-Like Disease Models. Frontiers in immunology, 9, 114. Available at: [Link]

-

Van den Berg, H., et al. (2021). The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation. Frontiers in immunology, 12, 764344. Available at: [Link]

-

Wikipedia. (n.d.). Mannose 6-phosphate receptor. Retrieved from [Link]

-

Hancock, M. K. (2005). P-Type Lectins: Cation-Dependent Mannose-6-Phosphate Receptor. Protein-carbohydrate interactions, 1, 1-13. Available at: [Link]

-

Vitale, S., et al. (2021). How dendritic cells sense and respond to viral infections. Clinical science (London, England : 1979), 135(19), 2285–2307. Available at: [Link]

-

Koprivanac, M., et al. (2024). Mannose Ligands for Mannose Receptor Targeting. Molecules (Basel, Switzerland), 29(3), 548. Available at: [Link]

-

Atochina, O., & Harn, D. (2011). The Mannose Receptor (CD206) is an important pattern recognition receptor (PRR) in the detection of the infective stage of the helminth Schistosoma mansoni and modulates IFNc production. International journal for parasitology, 41(12), 1241–1252. Available at: [Link]

-

Lee, Y. C., & Lee, R. T. (2022). Mannose-6-phosphate glycan for lysosomal targeting: various applications from enzyme replacement therapy to lysosome-targeting chimeras. Expert opinion on drug delivery, 19(5), 539–548. Available at: [Link]

Sources

- 1. Carbohydrate Recognition by the Mannose 6-phosphate Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Strategies for carbohydrate recognition by the mannose 6-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Mannose 6-phosphate receptor - Wikipedia [en.wikipedia.org]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. m6ptherapeutics.com [m6ptherapeutics.com]

- 7. C-type Lectins - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. FIGURE 34.1. [Structure of C-type lectins (CTLs)...]. - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. rndsystems.com [rndsystems.com]

- 10. Signalling through C-type lectin receptors: shaping immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 11. annualreviews.org [annualreviews.org]

- 12. Classification of C-Type Lectins and Recognition of Pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure and function of C-type lectin receptor DC-SIGN - Glycopedia [glycopedia.eu]

- 15. pnas.org [pnas.org]

- 16. C-Type Lectins - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. Mannose receptor - Wikipedia [en.wikipedia.org]

- 18. Mannose Ligands for Mannose Receptor Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | C-Type Lectin-Like Receptors: Head or Tail in Cell Death Immunity [frontiersin.org]

- 20. Specificity of DC-SIGN for mannose- and fucose-containing glycans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. nemours.elsevierpure.com [nemours.elsevierpure.com]

- 23. The Role of Mannosylated Enzyme and the Mannose Receptor in Enzyme Replacement Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. MULTIPLE MODES OF BINDING ENHANCE THE AFFINITY OF DC-SIGN FOR HIGH-MANNOSE N-LINKED GLYCANS FOUND ON VIRAL GLYCOPROTEINS - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Binding assay of lectins and glycoproteins by surface plasmon resonance - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 26. path.ox.ac.uk [path.ox.ac.uk]

- 27. researchgate.net [researchgate.net]

- 28. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]

- 29. Determining lectin specificity from glycan array data using motif segregation and GlycoSearch software - PMC [pmc.ncbi.nlm.nih.gov]

- 30. vectorlabs.com [vectorlabs.com]

- 31. Glycan profiling by lectin microarray - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 32. Frontiers | The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation [frontiersin.org]

- 33. C-type lectin DC-SIGN: An adhesion, signalling and antigen-uptake molecule that guides dendritic cells in immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Mannose 6-phosphate receptor-mediated uptake is defective in acid sphingomyelinase-deficient macrophages: implications for Niemann-Pick disease enzyme replacement therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Chemical Synthesis of Mannose 6-Sulfate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mannose 6-sulfate is a sulfated monosaccharide that plays a crucial role in various biological processes. It is structurally analogous to mannose 6-phosphate, a key recognition marker for the trafficking of lysosomal enzymes. The sulfate group, like the phosphate group, imparts a negative charge that can mediate specific molecular interactions. Consequently, mannose 6-sulfate and its derivatives are valuable tools in glycobiology research and are of interest in the development of therapeutics targeting pathways involving carbohydrate-protein recognition. This document provides a detailed guide to the chemical synthesis of D-mannose 6-sulfate, offering insights into the underlying chemical principles and step-by-step protocols for its preparation in a laboratory setting.

Synthetic Strategy: A Regioselective Approach

The primary challenge in the synthesis of mannose 6-sulfate lies in the regioselective sulfation of the primary hydroxyl group at the C6 position, while the secondary hydroxyl groups at C2, C3, and C4, as well as the anomeric hydroxyl at C1, remain unreacted. To achieve this, a robust protecting group strategy is essential. The following protocol outlines a multi-step synthesis starting from the commercially available methyl α-D-mannopyranoside. This strategy involves:

-

Protection of the C2, C3, and C4 hydroxyl groups: Benzyl ethers are employed as protecting groups due to their stability under a wide range of reaction conditions and their facile removal via catalytic hydrogenation.

-

Sulfation of the C6 hydroxyl group: The exposed primary hydroxyl group is then sulfated using a suitable sulfur trioxide-amine complex.

-

Global Deprotection: Finally, all benzyl protecting groups and the anomeric methyl group are removed to yield the target molecule, D-mannose 6-sulfate.

This approach ensures that the sulfation occurs exclusively at the desired position, leading to the formation of the target molecule with high purity.

Experimental Protocols

Protocol 1: Synthesis of Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside

This protocol describes the protection of the C2, C3, and C4 hydroxyl groups of methyl α-D-mannopyranoside, leaving the C6 hydroxyl group accessible for sulfation. A common intermediate for this is methyl 4,6-O-benzylidene-α-D-mannopyranoside, which can then be benzylated at the 2 and 3 positions, followed by reductive opening of the benzylidene acetal to yield the 4-O-benzyl and free 6-OH. However, for a more direct, albeit requiring chromatographic separation, a one-pot benzylation can be performed, followed by purification of the desired 2,3,4-tri-O-benzyl ether. For the purpose of this guide, we will outline a more controlled, step-wise approach.

Step 1: Synthesis of Methyl 4,6-O-benzylidene-α-D-mannopyranoside

-

Suspend methyl α-D-mannopyranoside (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add benzaldehyde dimethyl acetal (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.

-

Heat the reaction mixture to 60-70 °C under reduced pressure to remove methanol.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture and neutralize with triethylamine.

-

Concentrate the mixture under vacuum and purify the residue by column chromatography on silica gel to afford methyl 4,6-O-benzylidene-α-D-mannopyranoside.

Step 2: Synthesis of Methyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-mannopyranoside

-

Dissolve the product from Step 1 in anhydrous DMF.

-

Cool the solution to 0 °C and add sodium hydride (2.5 equivalents, 60% dispersion in mineral oil) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (2.5 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Reductive Opening of the Benzylidene Acetal

-

Dissolve the product from Step 2 in a mixture of anhydrous dichloromethane (DCM) and triethylsilane (10 equivalents).

-

Cool the solution to -78 °C and add triflic acid (1.2 equivalents) dropwise.

-

Stir the reaction at -78 °C and allow it to slowly warm to 0 °C over a few hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography to yield methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside.

Protocol 2: Sulfation of Methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside

This protocol details the selective sulfation of the primary hydroxyl group at the C6 position.

-

Dissolve methyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside (1 equivalent) in anhydrous pyridine.

-

Cool the solution to 0 °C.

-

Add sulfur trioxide pyridine complex (3 equivalents) portion-wise.[1][2]

-

Stir the reaction at 0 °C for 2-4 hours, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in a mixture of ethyl acetate and water.

-

Separate the organic layer, wash with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude sulfated product, which can be used in the next step without further purification.

Protocol 3: Global Deprotection to Yield D-Mannose 6-Sulfate

This final protocol describes the removal of the benzyl and methyl protecting groups to afford the final product.

Step 1: Hydrogenolysis of Benzyl Ethers

-

Dissolve the crude sulfated product from Protocol 2 in a mixture of ethanol and water.

-

Add palladium on carbon (10% w/w, catalytic amount).

-

Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature overnight.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate to yield the crude methyl α-D-mannopyranoside 6-sulfate.

Step 2: Hydrolysis of the Methyl Glycoside

-

Dissolve the crude product from Step 1 in dilute aqueous acid (e.g., 1 M trifluoroacetic acid).

-

Heat the solution at 80 °C for 2-4 hours.

-

Monitor the hydrolysis by TLC.

-

Once complete, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate).

-

The resulting solution contains D-mannose 6-sulfate.

Purification and Characterization

The final product, D-mannose 6-sulfate, is a highly polar and charged molecule. Purification is best achieved using ion-exchange chromatography.[3][4]

Purification Protocol

-

Load the neutralized solution from Protocol 3, Step 2 onto a strong anion exchange column (e.g., Dowex 1x8, acetate form).

-

Wash the column extensively with deionized water to remove any uncharged impurities.

-

Elute the bound mannose 6-sulfate with a gradient of an appropriate salt solution (e.g., 0.1 M to 2 M triethylammonium bicarbonate buffer).

-

Collect fractions and monitor for the presence of the product using a suitable assay (e.g., TLC with appropriate staining or mass spectrometry).

-

Combine the product-containing fractions and lyophilize to remove the volatile buffer, yielding the triethylammonium salt of mannose 6-sulfate.

-

For the sodium salt, the purified product can be passed through a cation exchange column (e.g., Dowex 50W, Na+ form).

Characterization

The structure and purity of the final product should be confirmed by a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for confirming the structure of mannose 6-sulfate.[5] The chemical shifts and coupling constants will be characteristic of the mannose ring and the presence of the sulfate group at the C6 position will induce a downfield shift of the C6 protons and carbon.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) in the negative ion mode will show the molecular ion corresponding to the deprotonated mannose 6-sulfate.

-

Thin-Layer Chromatography (TLC): TLC can be used to assess the purity of the final product, using a suitable mobile phase and visualization reagent (e.g., ceric ammonium molybdate stain).

Data Presentation

| Step | Reaction | Key Reagents | Typical Yield |

| 1 | Protection (Benzylation) | Methyl α-D-mannopyranoside, Benzyl Bromide, NaH | ~60-70% over 3 steps |

| 2 | Sulfation | Sulfur Trioxide Pyridine Complex | ~70-85% |

| 3 | Deprotection | Pd/C, H₂, Aqueous Acid | ~80-90% |

| 4 | Purification | Ion-Exchange Chromatography | >95% pure product |

Visualization of the Synthetic Workflow

Caption: Synthetic workflow for D-mannose 6-sulfate.

Conclusion

The chemical synthesis of mannose 6-sulfate is a multi-step process that relies on a well-defined protecting group strategy to achieve regioselective sulfation. The protocols outlined in this application note provide a robust framework for the laboratory-scale preparation of this important sulfated carbohydrate. Careful execution of each step, coupled with rigorous purification and characterization, will ensure the generation of high-purity mannose 6-sulfate for use in a wide range of research and development applications.

References

-

Sunresin. (n.d.). Mannose Production Purification and Chromatographic Separation. Retrieved from [Link]

-

Xingang Chemical. (n.d.). Methyl 2,3,4,6-tetra-O-benzyl-a-D-mannopyranoside. Retrieved from [Link]

- Kulkarni, S. S., et al. (2019). Synthesis of carbohydrate building blocks via regioselective uniform protection/deprotection strategies. Chemical Reviews, 118(17), 8025-8104.

- El-Sawy, E. R., et al. (2021). Chemical approaches to the sulfation of small molecules: current progress and future directions. RSC Medicinal Chemistry, 12(10), 1638-1657.

- Bock, K., & Pedersen, C. (1983). 13C NMR spectroscopy of monosaccharides. Advances in Carbohydrate Chemistry and Biochemistry, 41, 27-66.

- Awad, L., El Ashry, E. S. H., & Schuerch, C. (1986). A Synthesis of Methyl 3-O-(β-D-Mannopyranosyl)-α-D-mannopyranoside from Sulfonate Intermediates. Bulletin of the Chemical Society of Japan, 59(5), 1587-1591.

- Jeon, H., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. Chemistry – A European Journal, 28(51), e202201072.

- Lipták, A., Jodál, I., & Nánási, P. (1975). Synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose.

- Penza, S., et al. (2010). Sulfation of Peptides.

- Nifant'ev, E. E., & Shashkov, A. S. (1993). Synthesis of methyl 2-O- and 3-O-alpha-D-talopyranosyl-alpha-D-mannopyranoside. Bioorganicheskaia khimiia, 19(2), 221-230.

- El-Sawy, E. R., & Al-Abdullah, E. S. (2021). Approaches to the Sulfation of Small Molecules: Current Progress and Future Directions. ChemRxiv.

- Sridhar, P. R., Bandi, A., & Boddu, U. M. R. (2016). An expedient synthesis of benzyl 2,3,4-tri-O-benzyl-β-D-glucopyranoside and benzyl 2,3,4-tri-O-benzyl-β-D-mannopyranoside. Tetrahedron Letters, 57(33), 3764-3767.

- Planas, A., & Fessner, W. D. (2018). Regioselective enzymatic deprotection of mannose-based disaccharides.

-

Wikipedia. (2023). Sulfur trioxide pyridine complex. Retrieved from [Link]

- Urban, M., & Bennett, C. S. (2019). A Rapid and Mild Sulfation Strategy Reveals Conformational Preferences in Therapeutically Relevant Sulfated Xylooligosaccharides. Organic Letters, 21(15), 5853-5857.

- Olson, L. J., et al. (2010). Structural basis for recognition of phosphodiester-containing lysosomal enzymes by the cation-independent mannose 6-phosphate receptor. Proceedings of the National Academy of Sciences, 107(18), 8167-8172.

-

Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. Retrieved from [Link]

- Olson, L. J., et al. (2015). Identification of a fourth mannose 6-phosphate binding site in the cation-independent mannose 6-phosphate receptor. Glycobiology, 25(6), 591-601.

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers. Retrieved from [Link]

- Nifant'ev, E. E., & Shashkov, A. S. (1992). Synthesis of methyl 2-O-alpha-D-mannopyranosyl-alpha-D-talopyranoside and methyl 2-O-alpha-D-talopyranosyl-alpha-D-talopyranoside. Bioorganicheskaia khimiia, 18(2), 288-297.

- Scopes, R. K. (1994). Protein Purification: Principles and Practice. Springer-Verlag.

-

FooDB. (2011). Showing Compound Mannose 6-phosphate (FDB022411). Retrieved from [Link]

Sources

- 1. Sulfur trioxide pyridine complex - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Mannose Production Purification and Chromatographic Separation - Sunresin [seplite.com]

- 4. separations.asia.tosohbioscience.com [separations.asia.tosohbioscience.com]

- 5. NMR Spectroscopic Characterization of the C‐Mannose Conformation in a Thrombospondin Repeat Using a Selective Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]

enzymatic sulfation methods for generating mannose 6-sulfate

Application Note: High-Fidelity Enzymatic Synthesis of Mannose 6-Sulfate

Executive Summary

Mannose 6-phosphate (M6P) is the canonical lysosomal targeting signal; however, its susceptibility to phosphatase hydrolysis limits its utility in long-duration kinetic studies and certain therapeutic formulations. Mannose 6-sulfate (M6S) serves as a hydrolytically stable structural mimetic, offering critical insights into the binding plasticity of the Cation-Independent Mannose 6-Phosphate Receptor (CI-MPR).

This guide details a bi-enzymatic cascade protocol for the regioselective synthesis of M6S. Unlike chemical sulfation, which requires extensive protection/deprotection steps to achieve regioselectivity at the C6 position, this enzymatic route utilizes a PAPS-regeneration system driven by Aryl Sulfotransferase IV (AST IV). This self-sustaining cycle overcomes the prohibitive cost and instability of the universal sulfate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS).

Part 1: The Biochemistry of Regioselective Sulfation

The Challenge of the Donor

Sulfotransferases (SULTs) universally require PAPS as a sulfate donor. However, PAPS is:

-

Expensive: Commercial costs are prohibitive for preparative scale.

-

Unstable: Prone to hydrolysis.

-

Inhibitory: The byproduct, 3'-phosphoadenosine 5'-phosphate (PAP), is a potent product inhibitor of SULTs.

The Solution: The AST IV / pNPS Regeneration Cycle

To bypass these limitations, we employ a coupled system. Aryl Sulfotransferase IV (AST IV) (EC 2.8.2.1), derived from Rattus norvegicus (or recombinant E. coli expression), possesses a unique "reverse" physiological activity. It can transfer a sulfate group from a phenolic sulfate donor (p-Nitrophenyl Sulfate, pNPS) to PAP, regenerating PAPS in situ.[1]

-

Enzyme 1 (The Workhorse): A Carbohydrate 6-O-Sulfotransferase (C6ST) transfers sulfate from PAPS to Mannose.

-

Enzyme 2 (The Engine): AST IV regenerates PAPS from PAP using pNPS.[2]

-

Thermodynamic Drive: The aromatization and release of p-nitrophenol (pNP) drives the reaction forward. pNP is yellow (absorbance at 400 nm), providing a built-in colorimetric indicator of reaction progress.

Part 2: Strategic Workflow Visualization

The following diagram illustrates the coupled enzymatic cycle required to generate Mannose 6-Sulfate efficiently.

Figure 1: The Bi-Enzymatic PAPS Regeneration Cycle. The system couples the specific sulfation of Mannose (Cycle A) with the regeneration of the high-energy donor PAPS via AST IV (Cycle B), utilizing pNPS as the stoichiometric sulfate source.

Part 3: Experimental Protocol

Protocol A: Reagent Preparation

Self-Validation Check: Ensure all buffers are degassed to prevent oxidation of enzymes.

-

Reaction Buffer (5X): 250 mM Tris-HCl, pH 8.0.

-

Why: Sulfotransferases generally exhibit optimal stability and activity between pH 7.5 and 8.0.

-

-

Cofactor Mix: 100 mM MgCl₂, 10 mM DTT.

-

Why: Mg²⁺ is a critical cofactor for PAPS binding; DTT maintains the reducing environment essential for sulfotransferase cysteine residues.

-

-

Donor Solution: 50 mM p-Nitrophenyl Sulfate (pNPS) in water.

-

Catalytic Cofactor: 2 mM PAP (Adenosine 3',5'-diphosphate).

-

Note: PAP is used catalytically; the system will convert it to PAPS immediately.

-

-

Enzymes:

-

AST IV: Recombinant rat Aryl Sulfotransferase IV (approx. 5 U/mg).

-

C6ST: Carbohydrate 6-O-Sulfotransferase (e.g., recombinant GlcNAc-6-ST or Gal-6-ST with cross-reactivity, or bacterial NodST variants). Note: Specificity for mannose must be pre-validated via small-scale screen as commercial "Man-6-ST" is not standard.

-

Protocol B: The "One-Pot" Synthesis

Step 1: Reaction Assembly In a microcentrifuge tube or glass vial, combine the following (Total Volume: 1 mL):

| Component | Stock Conc. | Final Conc. | Volume |

| Water (HPLC Grade) | - | - | to 1 mL |

| Reaction Buffer | 5X | 1X (50 mM) | 200 µL |

| Mannose (Acceptor) | 100 mM | 10 mM | 100 µL |

| pNPS (Donor) | 50 mM | 15 mM (1.5 eq) | 300 µL |

| PAP (Cofactor) | 2 mM | 50 µM | 25 µL |

| MgCl₂ / DTT Mix | 100/10 mM | 10/1 mM | 100 µL |

| AST IV | 5 mg/mL | 0.1 mg/mL | 20 µL |

| C6ST (Catalyst) | Variable | ~0.5 mg/mL | Variable |

Step 2: Incubation & Monitoring [3]

-

Incubate at 37°C with gentle shaking (200 rpm).

-

Visual Check: The solution will turn yellow over time due to p-nitrophenol release.

-

Quantification: Aliquot 10 µL every hour, dilute 1:100 in 0.1 M Tris (pH 9.0), and measure Absorbance at 400 nm .

-

Calculation: Concentration of sulfated product ≈ Concentration of p-nitrophenol released (assuming 1:1 coupling efficiency). Extinction coefficient of pNP at pH 9.0 is ~18,000 M⁻¹cm⁻¹.

-

Step 3: Termination

-

Heat inactivation at 95°C for 2 minutes or addition of equal volume ice-cold methanol.

-

Centrifuge at 12,000 x g for 10 minutes to remove precipitated protein.

Part 4: Purification & Analytics

Because sulfate groups introduce a strong negative charge, Anion Exchange Chromatography is the purification method of choice.

Protocol C: Purification (Q-Sepharose)

-

Column: HiTrap Q HP (GE Healthcare/Cytiva) or equivalent strong anion exchanger.

-

Binding Buffer (A): 20 mM Ammonium Bicarbonate (pH 7.5).

-

Elution Buffer (B): 20 mM Ammonium Bicarbonate + 1 M NaCl (or 1M Ammonium Bicarbonate for volatile salt removal).

-

Gradient: 0% to 50% B over 20 column volumes.

-

Logic: Neutral Mannose elutes in the flow-through. Mono-sulfated Mannose (Charge -1) elutes mid-gradient. Excess pNPS and PAPS (Charge -2/-4) elute later.

-

Protocol D: Analytical Validation (HPAEC-PAD)

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is the gold standard for non-derivatized carbohydrates.

-

Column: Dionex CarboPac PA1 or PA200.

-

Eluent A: 100 mM NaOH.

-

Eluent B: 100 mM NaOH + 1 M NaOAc.

-

Gradient: 5-200 mM NaOAc gradient.

-

Result: Mannose 6-Sulfate will retain significantly longer than neutral Mannose due to the anionic sulfate group.

Part 5: Troubleshooting & Expert Insights

| Observation | Root Cause | Corrective Action |

| No Yellow Color (pNP) | AST IV inactive or pNPS degraded. | Check pNPS quality (should be clear, not yellow, before reaction). Test AST IV activity with pNPS + PAP alone. |

| Yellow Color but No Product | C6ST inactive or uncoupled. | The regeneration system is working, but the transferase is not accepting Mannose. Verify C6ST specificity or screen alternative isoforms (e.g., NodST). |

| Low Yield (<20%) | Product Inhibition by PAP. | Although AST IV regenerates PAPS, accumulation of pNP can eventually inhibit enzymes. Add cyclodextrin to sequester pNP or perform diafiltration. |

| Regioselectivity Issues | Non-specific Sulfation. | If multiple peaks appear on HPLC, the enzyme may be sulfating C2/C3. Confirm C6 regioselectivity via 1H-NMR (downfield shift of H6 protons). |

References

-

Burkart, M. D., & Wong, C. H. (1999). A continuous enzymatic synthesis of oligosaccharide sulfates using a recombinant sulfotransferase and a PAPS regeneration system. The Journal of Organic Chemistry. Link

-

Chen, X., et al. (2005). Regeneration of PAPS for the enzymatic synthesis of sulfated oligosaccharides.[2] Nature Protocols / Methods in Enzymology. Link

-

Lin, E. S., et al. (1994). Molecular specificity of aryl sulfotransferase IV for xenobiotic substrates. Chemico-Biological Interactions. Link

-

Bowman, K. G., & Bertozzi, C. R. (1999). Carbohydrate sulfotransferases: mediators of extracellular information. Chemistry & Biology. Link

-

Hanson, S. R., et al. (2004). Sulfated oligosaccharides: Enzymatic synthesis and biological applications. Trends in Glycoscience and Glycotechnology. Link

Sources

Application Note: High-Resolution HPLC & IC Analysis of Mannose 6-Sulfate (M6S)

This Application Note is designed for researchers in glycobiology and drug development, specifically addressing the analytical challenges of Mannose 6-Sulfate (M6S) . Unlike the well-known Mannose 6-Phosphate (M6P), M6S is a distinct structural motif found in marine polysaccharides (e.g., from Dictyostelium, Red Algae) and is emerging as a stable analogue for lysosomal targeting strategies.

Part 1: Core Directive & Executive Summary

The Analytical Challenge: Mannose 6-Sulfate (M6S) presents a unique "blind spot" in standard carbohydrate analysis. Unlike neutral sugars, it is highly anionic; unlike Mannose 6-Phosphate (M6P), its sulfate ester is chemically distinct and often overlooked in standard library searches. Furthermore, M6S is acid-labile . Standard acid hydrolysis protocols (e.g., 2M TFA at 100°C) used for neutral sugars will hydrolyze the sulfate ester, destroying the analyte and yielding only free mannose and inorganic sulfate.

The Solution: This protocol details two orthogonal methods validated for M6S analysis:

-

HPAEC-PAD (Gold Standard): Direct, label-free quantification using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.

-

HILIC-MS/MS (Confirmatory): High-sensitivity structural identification using Hydrophilic Interaction Liquid Chromatography coupled to Mass Spectrometry.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Critical Sample Preparation: The "Sulfate Trap"

Expert Insight: The most common failure mode in M6S analysis is improper hydrolysis. You cannot use standard acid hydrolysis.

-

Mechanism: The C6-sulfate ester bond is susceptible to acid-catalyzed hydrolysis, especially at high temperatures (>80°C).

-

Recommended Approach: Use Enzymatic Hydrolysis (e.g., recombinant PbGH92 mannosidases or specific sulfated-glycan digesting enzymes) or Methanolysis (0.5 M HCl in MeOH, 65°C) which tends to preserve sulfated monosaccharides better than aqueous acid.

Method A: HPAEC-PAD Protocol (Quantification)

Principle: At high pH (>pH 12), M6S is doubly charged (alkoxide + sulfate). It is separated from neutral mannose and other anionic species (like M6P) on a strong anion exchange column using a sodium acetate gradient.

Instrument Setup

-

System: Dionex ICS-6000 or equivalent (quaternary pump, electrochemical detector).

-

Column: Dionex CarboPac PA1 (4 × 250 mm) or PA100. Note: PA1 is preferred for monosaccharides; PA100 for oligosaccharides.

-

Guard Column: CarboPac PA1 Guard.

-

Detector: ED40/ED50/DC Electrochemical Detector.

-

Waveform: Standard Quadruple Potential (Gold Electrode).

-

Reference Electrode: Ag/AgCl or pH-Ag/AgCl.

-

Reagents & Mobile Phases

-

Eluent A: 100 mM NaOH (Carbonate-free, prepared under Helium).

-

Eluent B: 100 mM NaOH + 1.0 M Sodium Acetate (NaOAc).

-

Seal Wash: 10% Isopropanol (essential to prevent salt crystallization on pistons).

Gradient Program

| Time (min) | % Eluent A (NaOH) | % Eluent B (NaOH/NaOAc) | Curve | Comment |

| 0.0 | 95 | 5 | 5 | Equilibration (Low salt) |

| 2.0 | 95 | 5 | 5 | Injection |

| 2.1 | 95 | 5 | 5 | Start Gradient |

| 30.0 | 50 | 50 | 6 | Linear Ramp (500 mM NaOAc) |

| 35.0 | 0 | 100 | 6 | Column Wash (1 M NaOAc) |

| 40.0 | 0 | 100 | 6 | Hold Wash |

| 40.1 | 95 | 5 | 5 | Return to Initial |

| 55.0 | 95 | 5 | 5 | Re-equilibration |

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10–25 µL.

-

Expected Retention:

-

Mannose (Neutral): ~2–4 min (elutes in void/isocratic phase).

-

Mannose 6-Sulfate: ~18–22 min (depends on gradient slope).

-

Mannose 6-Phosphate: ~24–28 min (Phosphate is generally more retained than sulfate on PA1).

-

Method B: HILIC-MS/MS Protocol (Identification)

Principle: HILIC separates polar glycans based on hydrophilicity. MS/MS in negative mode provides specific fragment ions (m/z 259.01 for [M-H]⁻ of M6S) and confirms the sulfate position (loss of SO3 vs. loss of H3PO4).

Instrument Setup

-

System: UHPLC coupled to Q-TOF or Triple Quadrupole MS.

-

Column: ZIC-HILIC or Amide-80 (2.1 × 100 mm, 1.7 µm).

-

Temperature: 40°C.

Mobile Phases

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

-

Mobile Phase B: Acetonitrile (LC-MS grade).

Gradient Program

-

0–2 min: 90% B (Isocratic).

-

2–20 min: 90% B → 50% B (Linear).

-

20–25 min: 50% B (Wash).

-

25–30 min: 90% B (Re-equilibration).

MS Parameters (Negative Mode)

-

Precursor Ion: m/z 259.01 (Mannose-Sulfate [M-H]⁻).

-

Key Fragments:

-

m/z 96.96 ([HSO4]⁻) – Diagnostic for sulfate.

-

m/z 138.9 – Cross-ring cleavage.

-

Differentiation: M6P (259.02) fragments to m/z 79 (PO3⁻) and 97 (H2PO4⁻). M6S fragments to m/z 80 (SO3⁻) and 97 (HSO4⁻). High-resolution MS is required to distinguish m/z 96.96 (Sulfate) from m/z 96.97 (Phosphate).

-

Part 3: Visualization & Formatting